2-Chloro-3,6,7-trimethylquinoline
CAS No.: 948290-47-9
Cat. No.: VC2530575
Molecular Formula: C12H12ClN
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 948290-47-9 |
---|---|
Molecular Formula | C12H12ClN |
Molecular Weight | 205.68 g/mol |
IUPAC Name | 2-chloro-3,6,7-trimethylquinoline |
Standard InChI | InChI=1S/C12H12ClN/c1-7-4-10-5-9(3)12(13)14-11(10)6-8(7)2/h4-6H,1-3H3 |
Standard InChI Key | GKIMHAOLTHZKCH-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C)N=C(C(=C2)C)Cl |
Canonical SMILES | CC1=CC2=C(C=C1C)N=C(C(=C2)C)Cl |
Introduction
Chemical Identity and Structural Properties
2-Chloro-3,6,7-trimethylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by the presence of a chlorine atom at position 2 and three methyl substituents at positions 3, 6, and 7 on the quinoline ring. This molecular architecture provides a versatile scaffold for further chemical modifications and contributes to its potential applications in medicinal chemistry and organic synthesis. The compound was first registered in chemical databases on November 13, 2007, marking the beginning of scientific interest in its properties and applications .
The basic chemical identity parameters of 2-Chloro-3,6,7-trimethylquinoline are summarized in the following table:
Property | Value |
---|---|
IUPAC Name | 2-chloro-3,6,7-trimethylquinoline |
CAS Registry Number | 948290-47-9 |
Molecular Formula | C₁₂H₁₂ClN |
Molecular Weight | 205.68 g/mol |
InChI | InChI=1S/C12H12ClN/c1-7-4-10-5-9(3)12(13)14-11(10)6-8(7)2/h4-6H,1-3H3 |
InChIKey | GKIMHAOLTHZKCH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1C)N=C(C(=C2)C)Cl |
The structural characteristics of 2-Chloro-3,6,7-trimethylquinoline contribute significantly to its physicochemical properties and reactivity profile . The quinoline core provides a rigid, planar framework, while the methyl groups enhance lipophilicity and the chlorine atom introduces a reactive site for further synthetic modifications.
Physical and Chemical Properties
Property | Value |
---|---|
Physical State | Solid |
Hydrogen Bond Donor Count | 0 |
Topological Polar Surface Area | 12.9 Ų |
Commercial Purity | Minimum 95% |
Appearance | Crystalline solid (typical for quinoline derivatives) |
The absence of hydrogen bond donors (hydrogen atoms attached to electronegative elements) and the relatively small topological polar surface area suggest limited water solubility and good membrane permeability, properties that are relevant for potential biological applications .
Chemical Reactivity
The chemical reactivity of 2-Chloro-3,6,7-trimethylquinoline is primarily determined by the presence of the chlorine atom at position 2 and the three methyl groups at positions 3, 6, and 7 on the quinoline ring. The compound participates in various chemical reactions, including nucleophilic substitutions and oxidation processes.
The chlorine atom at position 2 is particularly reactive toward nucleophilic substitution reactions, making this position a key site for chemical modifications. Common reagents used in these reactions include sodium hydroxide for nucleophilic substitutions and various oxidizing agents for oxidation processes. These reactions can lead to the synthesis of diverse derivatives with modified properties and potential applications.
Synthesis Methods
Traditional Synthesis
The traditional synthesis of 2-Chloro-3,6,7-trimethylquinoline typically involves the chlorination of 3,6,7-trimethylquinoline using thionyl chloride (SOCl₂). This reaction is generally carried out under reflux conditions to ensure complete conversion and high yield. The synthesis can be represented by the following reaction scheme:
3,6,7-trimethylquinoline + SOCl₂ → 2-Chloro-3,6,7-trimethylquinoline + SO₂ + HCl
This synthetic route represents a direct method to introduce the chlorine atom at position 2 of the quinoline ring, creating the desired product with high regioselectivity. The reaction conditions, including temperature and reaction time, are critical factors affecting the yield and purity of the final product.
Modern Synthetic Approaches
Modern approaches to the synthesis of 2-Chloro-3,6,7-trimethylquinoline and related compounds often employ advanced techniques to improve efficiency, yield, and environmental sustainability. Industrial applications may utilize continuous flow reactors to enhance efficiency and scalability, with careful optimization of reaction conditions such as temperature and reagent concentrations.
Recent advances in quinoline derivative synthesis include microwave-assisted methods, which have been shown to provide regioselective synthesis of quinoline-appended compounds . These methods offer advantages such as shorter reaction times, higher yields, and reduced environmental impact compared to traditional synthetic routes .
Role in Organic Synthesis
Building Block for Complex Molecules
2-Chloro-3,6,7-trimethylquinoline serves as a versatile building block in organic synthesis due to its reactive chlorine atom and the presence of methyl groups that can undergo further functionalization. The compound can be used as a starting material for the synthesis of more complex structures, particularly through reactions at the C-2 position where the chlorine atom can be replaced by various nucleophiles.
The reactivity of the methyl groups allows for additional transformations, such as oxidation to aldehyde, carboxylic acid, or other functional groups, further expanding the diversity of compounds that can be derived from 2-Chloro-3,6,7-trimethylquinoline. These transformations enable the construction of complex molecular architectures with potential applications in various fields, including medicinal chemistry and materials science.
Heterocyclic Chemistry
The chemistry of 2-chloroquinoline derivatives, including 2-Chloro-3,6,7-trimethylquinoline, has been a subject of research for the construction of fused or binary quinoline-cord heterocyclic systems . These complex heterocyclic structures can exhibit unique properties and biological activities, making them attractive targets for synthesis using quinoline derivatives as starting materials .
Recent research has highlighted the potential of quinoline derivatives as precursors for the synthesis of various heterocyclic compounds with applications ranging from pharmaceuticals to materials science . The strategic use of 2-Chloro-3,6,7-trimethylquinoline in such synthetic approaches can lead to novel compounds with tailored properties and functionalities.
Structural Analogs and Comparative Analysis
Related Quinoline Derivatives
Several structural analogs of 2-Chloro-3,6,7-trimethylquinoline exist, differing in the position of the methyl groups or the presence of other functional groups. These related compounds provide a basis for structure-activity relationship studies and may offer insights into the optimization of properties for specific applications.
The following table presents a comparison of 2-Chloro-3,6,7-trimethylquinoline with selected structural analogs:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
2-Chloro-3,6,7-trimethylquinoline | 948290-47-9 | C₁₂H₁₂ClN | 205.68 |
2-Chloro-4,6-dimethylquinoline | 605769 | C₁₁H₁₀ClN | 191.65 |
2-Chloro-6-methylquinoline-3-carbonitrile | 483287-37-2 | C₁₁H₇ClN₂ | 202.64 |
2-Chloro-3,5,7-trimethylquinoline | 948290-35-5 | C₁₂H₁₂ClN | 205.68 |
2-Chloro-4,7,8-trimethylquinoline | 950037-24-8 | C₁₂H₁₂ClN | 205.69 |
2-Chloro-3,7,8-trimethylquinoline | 919035-63-5 | C₁₂H₁₂ClN | 205.68 |
These structural analogs share the 2-chloroquinoline core but differ in the position and number of methyl substituents or contain additional functional groups . The subtle differences in structure can lead to significant variations in physical properties, chemical reactivity, and biological activities, providing opportunities for the development of compounds with optimized characteristics for specific applications.
Structure-Activity Relationships
The comparison of 2-Chloro-3,6,7-trimethylquinoline with its structural analogs can provide valuable insights into structure-activity relationships (SARs) for this class of compounds . The position of methyl substituents can influence properties such as lipophilicity, electron density distribution, and steric effects, which in turn can affect the compound's interactions with biological targets or its reactivity in chemical transformations .
For instance, the presence of methyl groups at positions 3, 6, and 7 in 2-Chloro-3,6,7-trimethylquinoline may confer specific properties that distinguish it from analogs with different substitution patterns, such as 2-Chloro-4,6-dimethylquinoline or 2-Chloro-3,5,7-trimethylquinoline . Understanding these structure-property relationships is essential for the rational design of quinoline derivatives with tailored characteristics for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume